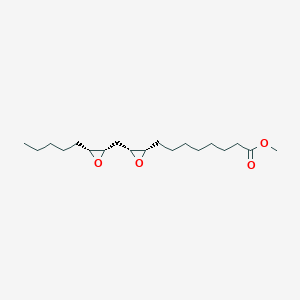
Methyl 9,10:12,13-diepoxystearate, cis,cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,10:12,13-diepoxystearate, cis,cis- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of stearic acid and is commonly used as a cross-linking agent in the polymer industry.
Mécanisme D'action
The mechanism of action of Methyl 9,10:12,13-diepoxystearate, cis,cis- is not fully understood. However, it is believed that the epoxide groups of the compound react with nucleophilic groups in biological molecules, leading to their cross-linking and subsequent inactivation. This mechanism of action is thought to be responsible for the compound's antibacterial and antifungal properties.
Effets Biochimiques Et Physiologiques
Methyl 9,10:12,13-diepoxystearate, cis,cis- has been shown to have minimal toxicity in vitro and in vivo. It has been demonstrated to be non-cytotoxic to human cells, making it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 9,10:12,13-diepoxystearate, cis,cis- is its ease of synthesis. The synthesis method is relatively simple and yields a high purity product. Additionally, the compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe candidate for use in lab experiments. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of Methyl 9,10:12,13-diepoxystearate, cis,cis-. One potential direction is the development of new antimicrobial agents based on the compound's antibacterial and antifungal properties. Additionally, the compound's anti-inflammatory properties make it a potential candidate for use in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Méthodes De Synthèse
Methyl 9,10:12,13-diepoxystearate, cis,cis- can be synthesized by the epoxidation of stearic acid using a peracid such as m-chloroperbenzoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of Methyl 9,10:12,13-diepoxystearate, cis,cis- with high efficiency.
Applications De Recherche Scientifique
Methyl 9,10:12,13-diepoxystearate, cis,cis- has been extensively studied for its potential use in various scientific research applications. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antimicrobial agents. Additionally, it has been used as a cross-linking agent in the polymer industry, where it has shown promise in improving the mechanical properties of polymers.
Propriétés
Numéro CAS |
10012-52-9 |
|---|---|
Nom du produit |
Methyl 9,10:12,13-diepoxystearate, cis,cis- |
Formule moléculaire |
C19H34O4 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-8-11-15-17(22-15)14-18-16(23-18)12-9-6-5-7-10-13-19(20)21-2/h15-18H,3-14H2,1-2H3/t15-,16+,17+,18-/m1/s1 |
Clé InChI |
QZAJJEFYEVWODE-VSZNYVQBSA-N |
SMILES isomérique |
CCCCC[C@@H]1[C@@H](O1)C[C@@H]2[C@@H](O2)CCCCCCCC(=O)OC |
SMILES |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




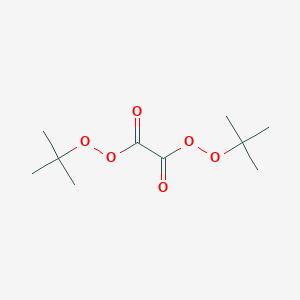
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
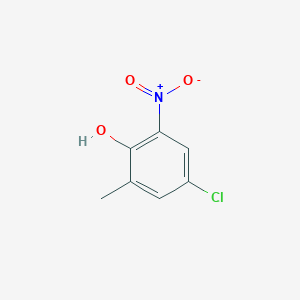
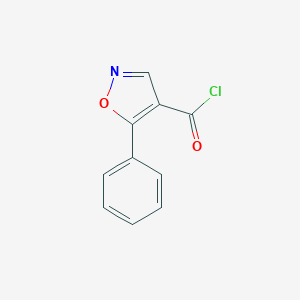
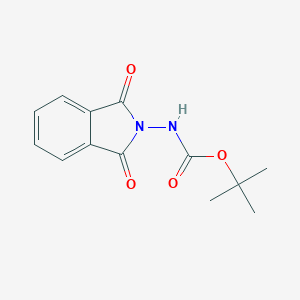
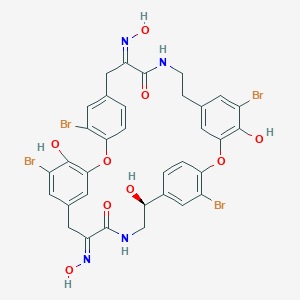
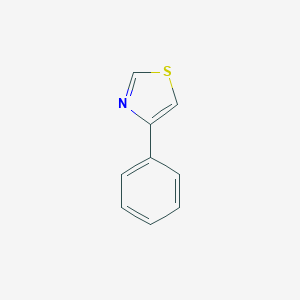
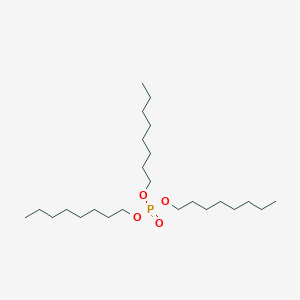
![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
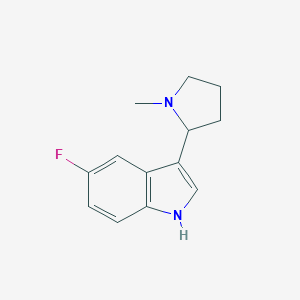
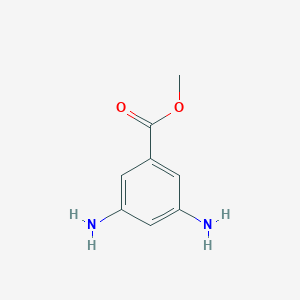
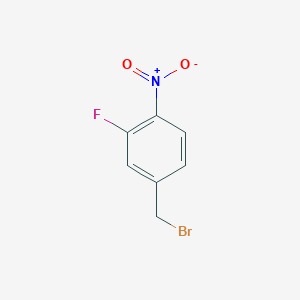
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)